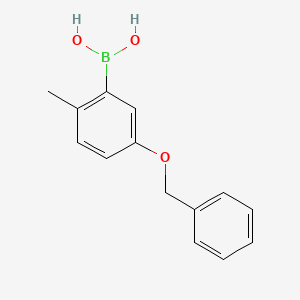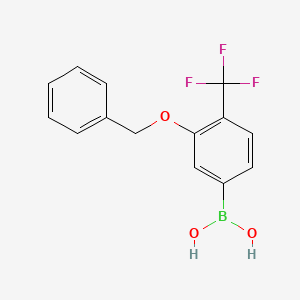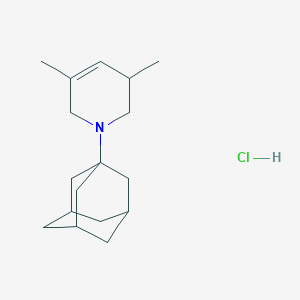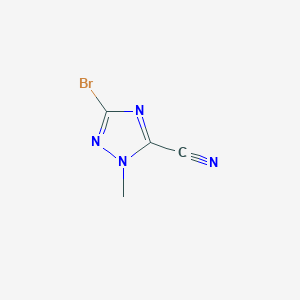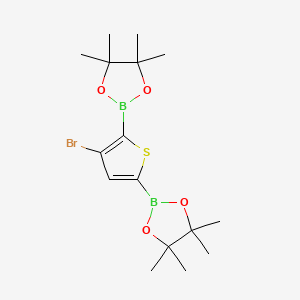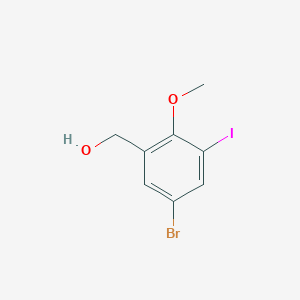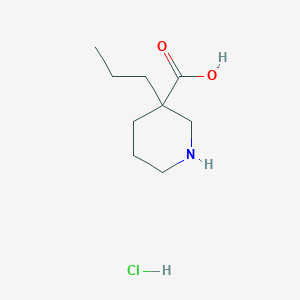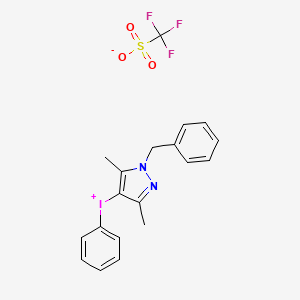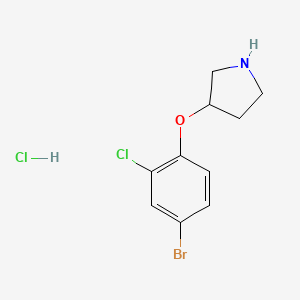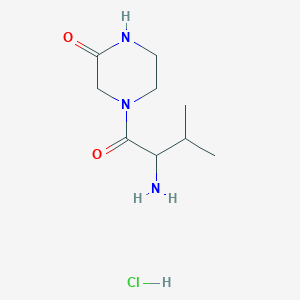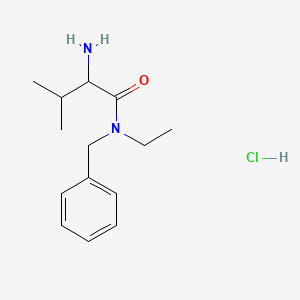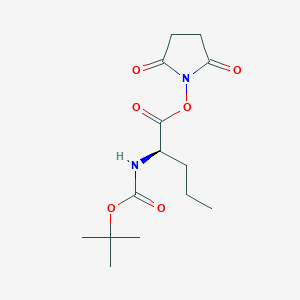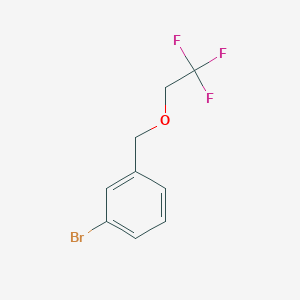
1-Bromo-3-((2,2,2-trifluoroetoxi)metil)benceno
Descripción general
Descripción
1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1-Bromo-3-((2,2,2-trifluoroetoxi)metil)benceno: Un análisis exhaustivo: Este compuesto químico tiene varias aplicaciones en la investigación científica. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas:
Síntesis de ligandos difosfínicos atropisoméricos
Este compuesto se utiliza en la síntesis de un nuevo ligando difosfínico atropisomérico deficiente en electrones (S)-CF3O-BiPhep, que es un 2,2′-bis(difenilfosfino)-6,6′-ditrifluorometoxi-1,1′-bifenilo .
Ciencia de los materiales
Sirve como precursor en la síntesis de diversos materiales, incluidos cristales líquidos, polímeros y OLED. Por ejemplo, se utiliza para crear un material de cristal líquido con excelente estabilidad térmica y propiedades electroópticas .
Mecanismo De Acción
Mode of Action
Brominated compounds can undergo nucleophilic substitution reactions . This suggests that 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene may interact with its targets through a similar mechanism, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.
Propiedades
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYHGRNOMHKQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)
